3,5-Dibromo-4-(trifluoromethyl)aniline
Overview
Description
3,5-Dibromo-4-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of bromine and trifluoromethyl groups attached to an aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-(trifluoromethyl)aniline typically involves the bromination of 4-(trifluoromethyl)aniline. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions on the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. This ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Potassium permanganate or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Coupling: Palladium catalysts in the presence of bases and solvents like toluene or ethanol.
Major Products
The major products formed from these reactions include various substituted anilines, biaryl compounds, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-Dibromo-4-(trifluoromethyl)aniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s derivatives are explored for potential therapeutic properties.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-(trifluoromethyl)aniline involves its interaction with various molecular targets depending on the context of its use. In organic synthesis, it acts as a building block, participating in reactions to form more complex structures. In pharmaceuticals, its derivatives may interact with biological targets, influencing pathways related to disease processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)aniline
- 2,6-Dibromo-4-(trifluoromethyl)aniline
- 4-Bromo-2-(trifluoromethyl)aniline
Uniqueness
3,5-Dibromo-4-(trifluoromethyl)aniline is unique due to the specific positioning of the bromine and trifluoromethyl groups, which influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of specialized organic molecules and materials .
Properties
IUPAC Name |
3,5-dibromo-4-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3N/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPCLMCQTBKBLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C(F)(F)F)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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